![molecular formula C13H18N5O7PS B14661765 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate) CAS No. 51554-39-3](/img/structure/B14661765.png)
2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) is a chemical compound that features a unique combination of a sulfanyl group and an adenosine phosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) typically involves the reaction of adenosine with prop-2-en-1-yl sulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting intermediate is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the adenosine moiety, where nucleophiles such as amines or thiols can replace the phosphate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amino or thiol-substituted adenosine derivatives
Wissenschaftliche Forschungsanwendungen
2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets and pathways. The compound can bind to adenosine receptors, modulating their activity and influencing various physiological processes. Additionally, the sulfanyl group may interact with cellular thiol groups, affecting redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(monophosphate)
- 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(triphosphate)
Uniqueness
2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) is unique due to its specific combination of a sulfanyl group and an adenosine phosphate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
51554-39-3 |
|---|---|
Molekularformel |
C13H18N5O7PS |
Molekulargewicht |
419.35 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-amino-2-prop-2-enylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H18N5O7PS/c1-2-3-27-13-16-10(14)7-11(17-13)18(5-15-7)12-9(20)8(19)6(25-12)4-24-26(21,22)23/h2,5-6,8-9,12,19-20H,1,3-4H2,(H2,14,16,17)(H2,21,22,23)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
SAZHRFOATUDLAL-WOUKDFQISA-N |
Isomerische SMILES |
C=CCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Kanonische SMILES |
C=CCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



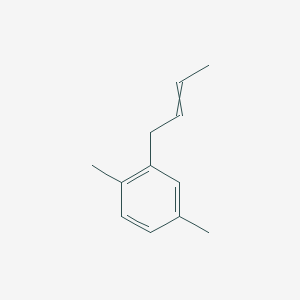
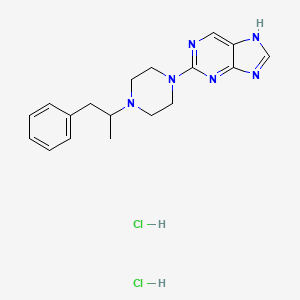
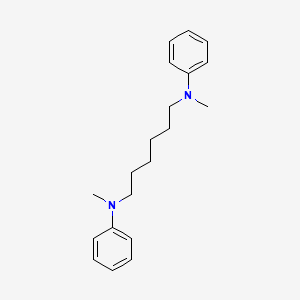
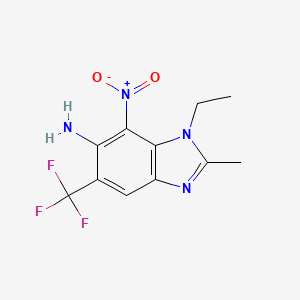
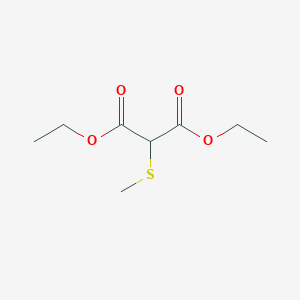
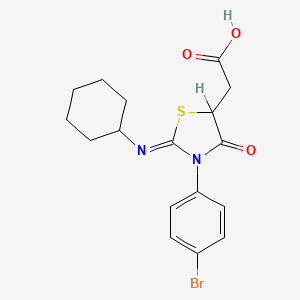
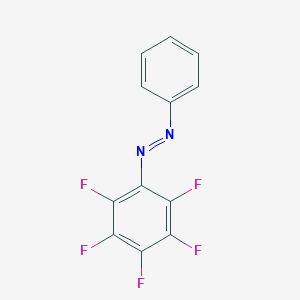
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
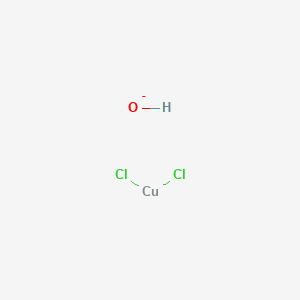
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
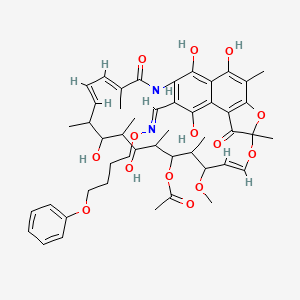
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
